Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate
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Overview
Description
Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with one nitrogen and one sulfur atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate are not well-studied due to the lack of research. Thiazole derivatives have been found to possess various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . These activities suggest that this compound may interact with a variety of enzymes, proteins, and other biomolecules in biochemical reactions.
Cellular Effects
The cellular effects of this compound are currently unknown due to the lack of research. Thiazole derivatives have been found to have diverse biological activities, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not known due to the lack of research. Thiazole derivatives have been found to have diverse biological activities, suggesting that they may exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not known due to the lack of research. Thiazole derivatives have been found to have diverse biological activities, suggesting that they may have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not known due to the lack of research. Thiazole derivatives have been found to have diverse biological activities, suggesting that they may have different effects at different dosages .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not known due to the lack of research. Thiazole derivatives have been found to have diverse biological activities, suggesting that they may interact with various enzymes or cofactors .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not known due to the lack of research. Thiazole derivatives have been found to have diverse biological activities, suggesting that they may be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate typically involves condensation reactions and cyclization processes. One common method includes the reaction of a thiazole derivative with tert-butyl bromoacetate under basic conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and bases like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: The ester bond in tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate can be cleaved under acidic or basic conditions, yielding tert-butanol and 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid.
Deprotection: The tert-butyl group can be removed under acidic conditions, resulting in the corresponding deprotected molecule.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Deprotection: Acidic conditions (e.g., trifluoroacetic acid).
Major Products
Hydrolysis: Tert-butanol and 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid.
Deprotection: The corresponding deprotected molecule without the tert-butyl group.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other thiazole-based compounds.
Biology: Potential use in studying the biological activities of thiazole derivatives, which are known for their diverse biological activities.
Medicine: Thiazole derivatives have been explored for their potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities.
Industry: Could be used in the development of new materials or as a building block for more complex molecules.
Mechanism of Action
. Further studies are needed to elucidate its molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A parent compound of many biologically active molecules, including vitamin B1 (thiamine) and various drugs.
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Uniqueness
Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate is unique due to its specific structure, which includes a tert-butyl ester group and a thiazole ring. This combination may confer distinct chemical properties and potential biological activities compared to other thiazole derivatives.
Properties
IUPAC Name |
tert-butyl 2-(4-oxo-1,3-thiazol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-9(2,3)13-8(12)4-7-10-6(11)5-14-7/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKKBCXVNGZSLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=NC(=O)CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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